Enhanced Lipophilicity (LogP) Compared to Methoxy and Acetic Acid Analogs
2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid exhibits a higher computed LogP (2.38) compared to its direct methoxy analog (LogP 2.01) and acetic acid derivative (LogP 2.15) [1]. This increase in lipophilicity is attributable to the additional methylene unit in the ethoxy substituent and the extended propanoic acid side chain, which enhance hydrophobic interactions.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 |
| Comparator Or Baseline | Methoxy analog (CAS 590395-58-7): LogP = 2.01; Acetic acid analog (CAS 428836-03-7): LogP = 2.15 |
| Quantified Difference | Target is 0.37 log units higher than methoxy analog; 0.23 log units higher than acetic acid analog |
| Conditions | Computed using standard prediction algorithms; sourced from ChemSrc and ChemSpace databases |
Why This Matters
Higher LogP correlates with improved membrane permeability in biological assays and altered solubility profiles in organic synthesis, guiding selection for specific applications where enhanced hydrophobicity is required.
- [1] ChemSpace. 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid. CSSS00015184424. LogP 2.38. https://chem-space.com/CSSS00015184424-9630E9 View Source
